Cas no 2111791-02-5 (3,3-Diethylpiperidine-1-sulfonyl chloride)

3,3-Diethylpiperidine-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical applications. Its piperidine scaffold and reactive sulfonyl chloride group make it a versatile reagent for introducing sulfonamide functionalities into target molecules. The diethyl substitution at the 3-position enhances steric and electronic properties, which can influence reactivity and selectivity in subsequent transformations. This compound is particularly valuable in medicinal chemistry for the development of sulfonamide-based inhibitors and bioactive compounds. High purity and consistent performance ensure reliability in synthetic workflows. Proper handling under inert conditions is recommended due to its moisture-sensitive nature.
3,3-Diethylpiperidine-1-sulfonyl chloride structure
2111791-02-5 structure
商品名:3,3-Diethylpiperidine-1-sulfonyl chloride
CAS番号:2111791-02-5
MF:C9H18ClNO2S
メガワット:239.762720584869
CID:6238302
PubChem ID:164659891

3,3-Diethylpiperidine-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • EN300-1155200
    • 3,3-diethylpiperidine-1-sulfonyl chloride
    • 2111791-02-5
    • 3,3-Diethylpiperidine-1-sulfonyl chloride
    • インチ: 1S/C9H18ClNO2S/c1-3-9(4-2)6-5-7-11(8-9)14(10,12)13/h3-8H2,1-2H3
    • InChIKey: BLUVIPDIDYUNOS-UHFFFAOYSA-N
    • ほほえんだ: ClS(N1CCCC(CC)(CC)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 239.0746777g/mol
  • どういたいしつりょう: 239.0746777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 45.8Ų

3,3-Diethylpiperidine-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1155200-1.0g
3,3-diethylpiperidine-1-sulfonyl chloride
2111791-02-5
1g
$0.0 2023-06-09

3,3-Diethylpiperidine-1-sulfonyl chloride 関連文献

3,3-Diethylpiperidine-1-sulfonyl chlorideに関する追加情報

Professional Introduction to 3,3-Diethylpiperidine-1-sulfonyl Chloride (CAS No. 2111791-02-5)

3,3-Diethylpiperidine-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2111791-02-5, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a sulfonyl chloride functional group and an ethyl-substituted piperidine ring, make it a versatile building block for medicinal chemists and synthetic organic chemists alike.

The< strong>3,3-Diethylpiperidine-1-sulfonyl chloride molecule exhibits a high degree of reactivity due to the electrophilic nature of the sulfonyl chloride moiety. This reactivity allows it to participate in nucleophilic substitution reactions, making it an invaluable reagent for the introduction of sulfonamide groups into larger molecular frameworks. In recent years, sulfonamides have been extensively studied for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling applications of 3,3-Diethylpiperidine-1-sulfonyl chloride is in the development of novel therapeutic agents. The< strong>piperidine ring, a common pharmacophore in many drugs, contributes to the compound's ability to interact with biological targets such as enzymes and receptors. This interaction is often modulated by substituents on the piperidine ring, which can fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug product.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like< strong>3,3-Diethylpiperidine-1-sulfonyl chloride. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating potent inhibitors of target proteins implicated in various diseases. The< strong>sulfonyl chloride group not only facilitates functionalization but also contributes to the overall solubility and bioavailability of the resulting compounds.

The synthesis of< strong>3,3-Diethylpiperidine-1-sulfonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. Typically, it begins with the preparation of 3,3-diethylpiperidine, which is then treated with chlorosulfonic acid or other sulfonation agents to introduce the sulfonyl chloride functionality. The efficiency and yield of this process are critical factors that influence its availability for industrial applications.

In academic research, 3,3-Diethylpiperidine-1-sulfonyl chloride has been employed in various mechanistic studies aimed at understanding reaction pathways and developing new synthetic methodologies. Its role as a precursor in constructing complex molecules has led to significant insights into how structural modifications can impact biological activity. These findings are not only relevant to drug development but also contribute to our fundamental understanding of molecular interactions.

The pharmaceutical industry has shown particular interest in< strong>3,3-Diethylpiperidine-1-sulfonyl chloride due to its potential as a key intermediate in producing next-generation therapeutics. Companies specializing in custom synthesis and contract research have integrated this compound into their portfolios to meet the growing demand for innovative drug candidates. Its versatility makes it suitable for a wide range of applications, from small-molecule drug discovery to biologics development.

The chemical properties of< strong>3,3-Diethylpiperidine-1-sulfonyl chloride, including its stability under various conditions and compatibility with different solvents, make it a preferred choice for synthetic chemists. These attributes ensure that it can be seamlessly incorporated into complex synthetic routes without compromising overall reaction efficiency. Additionally, its well-documented safety profile allows for its use in both laboratory-scale experiments and large-scale production processes.

In conclusion, 3,3-Diethylpiperidine-1-sulfonyl chloride (CAS No. 2111791-02-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly vital role in addressing complex diseases and improving patient outcomes.

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